

Fmoc-2-bromo-D-phenylalanine molecular weight and formula

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Compound of Interest

Compound Name: *Fmoc-2-bromo-D-phenylalanine*

Cat. No.: *B557959*

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An In-depth Technical Guide to **Fmoc-2-bromo-D-phenylalanine**

For researchers, scientists, and drug development professionals, **Fmoc-2-bromo-D-phenylalanine** is a crucial building block in the synthesis of novel peptides. This guide provides comprehensive technical information on its properties and its application in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

Fmoc-2-bromo-D-phenylalanine is an amino acid derivative featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.^[1] The presence of a bromine atom on the phenyl ring enhances its utility in peptide chemistry, offering a site for further chemical modifications.^{[2][3]}

Property	Value	References
Molecular Formula	C ₂₄ H ₂₀ BrNO ₄	[1][4][5]
Molecular Weight	466.3 g/mol	[1][4][6]
CAS Number	220497-79-0	[1][5][7]
Appearance	White powder	[2][7]
Purity	≥ 99% (HPLC)	[1][7]
Melting Point	150 - 162 °C	[1][4][7]
Optical Rotation	[α] _D ²⁰ = +64 ± 1°, c=1 in DMF	[1][4]
Storage	0 - 8 °C	[1][2][4]

Experimental Protocol: Incorporation of Fmoc-2-bromo-D-phenylalanine in Fmoc-Based Solid-Phase Peptide Synthesis

The following is a generalized protocol for the manual incorporation of **Fmoc-2-bromo-D-phenylalanine** into a peptide chain using Fmoc-based solid-phase peptide synthesis.[8][9]

Materials:

- Fmoc-protected Rink Amide resin
- Fmoc-2-bromo-D-phenylalanine**
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- 20% (v/v) Piperidine in DMF
- Coupling reagents (e.g., HATU, HOAt)
- N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

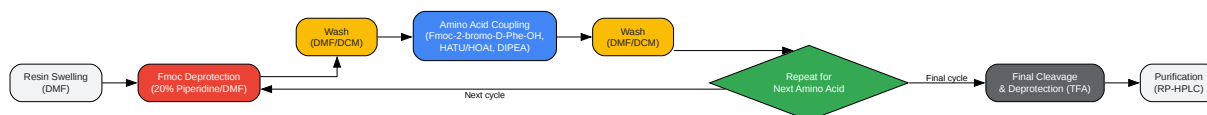
- Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water 95:2.5:2.5)

Procedure:

- Resin Swelling: The Fmoc-Rink Amide resin is swelled in DMF for 30-60 minutes in a reaction vessel.[8][9]
- Fmoc Deprotection: The Fmoc protecting group is removed from the resin by treatment with 20% piperidine in DMF for approximately 20 minutes.[8]
- Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and by-products.[8]
- Amino Acid Coupling:
 - **Fmoc-2-bromo-D-phenylalanine** (typically 3-5 equivalents) is pre-activated with a coupling agent like HATU/HOAt and a base such as NMM or DIPEA in DMF.[9]
 - The activated amino acid solution is then added to the deprotected resin.
 - The coupling reaction is allowed to proceed for at least 4 hours, and in some cases, a double coupling may be performed to ensure complete reaction, especially if steric hindrance is a concern.[8]
- Washing: The resin is washed again with DMF and DCM to remove any unreacted reagents.[8]
- Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide sequence.[8]
- Final Deprotection: Once the peptide chain is fully assembled, the terminal Fmoc group is removed as described in step 2.[8]
- Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed by treating the resin with a cleavage cocktail for 2-3 hours.[8][10]

- Peptide Precipitation and Purification: The crude peptide is typically precipitated with cold ether, and the final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).^[10]

Experimental Workflow



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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using **Fmoc-2-bromo-D-phenylalanine**.

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